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molecular formula C13H9N B1328924 [1,1'-Biphenyl]-3-carbonitrile CAS No. 28804-96-8

[1,1'-Biphenyl]-3-carbonitrile

Cat. No. B1328924
M. Wt: 179.22 g/mol
InChI Key: SYHJILPZUNKNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785665B2

Procedure details

3-Bromobenzonitrile (91 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and Pd(dtbpf)Cl2 (6 mg, 0.01 mmol) were added to a reaction tube equipped with a magnetic stir bar. Under a positive flow of argon while stirring, surfactant solution (1.0 mL, 2 wt % TPGS-M-PEG-750 in water), and Et3N (0.21 mL, 1.5 mmol) were added by syringe and stirred vigorously for 2 h. The reaction mixture was then diluted with brine and extracted with EtOAc. The solution obtained was dried over anhydrous MgSO4 and concentrated by rotary evaporation. The residue was purified by flash column chromatography eluting with 20% CH2Cl2/hexanes to afford the product (83 mg, 93%) as a slightly yellow oil.
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dtbpf)Cl2
Quantity
6 mg
Type
reactant
Reaction Step One
[Compound]
Name
TPGS-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CCN(CC)CC>O.[Cl-].[Na+].O>[C:10]1([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]#[N:6])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
91 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Pd(dtbpf)Cl2
Quantity
6 mg
Type
reactant
Smiles
Step Two
Name
TPGS-M
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.21 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
Under a positive flow of argon while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
STIRRING
Type
STIRRING
Details
stirred vigorously for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The solution obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 20% CH2Cl2/hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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